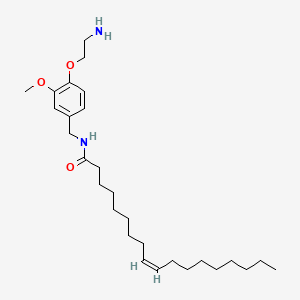
N-((4-(2-Aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NE-21610 es un análogo altamente lipofílico de la capsaicina, un compuesto que se encuentra en los chiles. Pertenece a la clase de compuestos vaniloideos, que son conocidos por sus similitudes estructurales y farmacológicas con la capsaicina. NE-21610 ha sido estudiado por sus posibles propiedades analgésicas y antiinflamatorias, particularmente en el contexto de aplicaciones tópicas .
Métodos De Preparación
La síntesis de NE-21610 implica la reacción de la vanililnonanamida con reactivos específicos bajo condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias, pero generalmente implica la formación de un enlace amida entre un grupo vanililo y un ácido graso de cadena larga . Los métodos de producción industrial no están ampliamente documentados, pero probablemente involucren la síntesis a gran escala utilizando reacciones químicas y procesos de purificación similares.
Análisis De Reacciones Químicas
NE-21610 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación y Reducción:
Sustitución: NE-21610 puede sufrir reacciones de sustitución, particularmente que involucran el grupo vanililo, bajo condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes o reductores. Los principales productos formados a partir de estas reacciones son típicamente los derivados hidrolizados de NE-21610 .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
NE-21610 ejerce sus efectos interactuando con los nociceptores polimodales C, similar a la capsaicina. Produce analgesia al inactivar los nociceptores, que son responsables de transmitir señales de dolor. Los objetivos moleculares exactos y las vías involucradas no se han dilucidado completamente, pero se cree que involucran la modulación de canales iónicos y receptores en las neuronas nociceptivas .
Comparación Con Compuestos Similares
NE-21610 se compara con otros compuestos vaniloideos como la vanililnonanamida y el olvanil. Las principales diferencias radican en sus propiedades físicas y tasas de absorción percutánea:
Vanililnonanamida: Tasa de penetración más alta a través de la piel en comparación con NE-21610.
Olvanil: Tasa de penetración intermedia entre la vanililnonanamida y NE-21610.
NE-21610 es único en su menor tasa de penetración y vías metabólicas específicas, lo que puede contribuir a su perfil farmacológico distintivo .
Propiedades
Número CAS |
118090-17-8 |
|---|---|
Fórmula molecular |
C28H48N2O3 |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
(Z)-N-[[4-(2-aminoethoxy)-3-methoxyphenyl]methyl]octadec-9-enamide |
InChI |
InChI=1S/C28H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(31)30-24-25-19-20-26(33-22-21-29)27(23-25)32-2/h10-11,19-20,23H,3-9,12-18,21-22,24,29H2,1-2H3,(H,30,31)/b11-10- |
Clave InChI |
BTKHXNIRAYKGMN-KHPPLWFESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCCN)OC |
Sinónimos |
N-((4-(2-aminoethoxy)-3-methoxyphenyl)methyl)-9-octadecenamide NE 21610 NE-21610 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


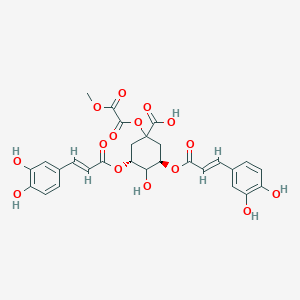

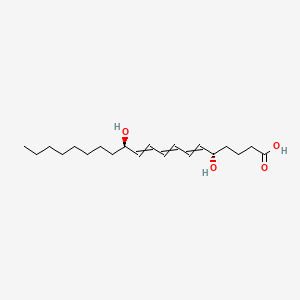
![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)
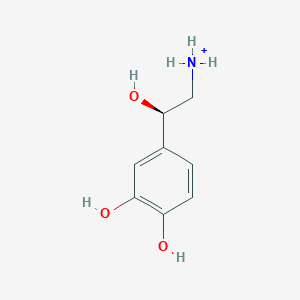
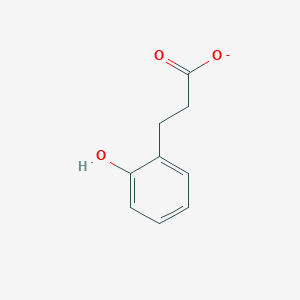
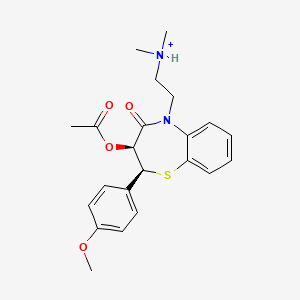
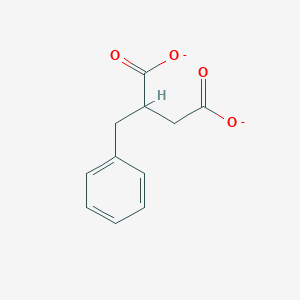
![7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,4-(3-furanyl)-4,4a,5,6,6a,7,8,9,10,11,12,12a-dodecahydro-4a,7,9,9-tetramethyl-2,10,13-trioxo-,methyl ester, (4R,4aR,7S,8S,11S)-](/img/structure/B1233350.png)
![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)

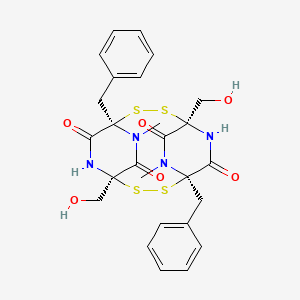

![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)
